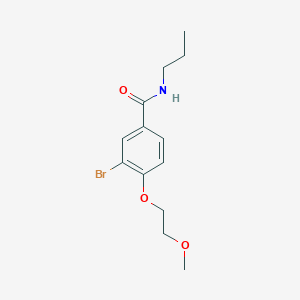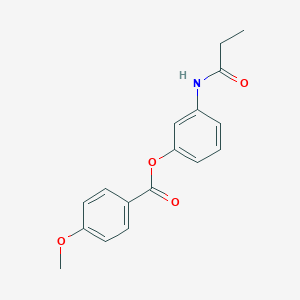![molecular formula C14H12BrNO2 B495740 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B495740.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is an organic compound that features a brominated biphenyl structure with an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide typically involves the reaction of 3-bromobiphenyl-4-ol with chloroacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-bromobiphenyl-4-ol is replaced by the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide involves its interaction with specific molecular targets. The brominated biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 2-[(3-Bromo-4-biphenylyl)oxy]-N-methylacetamide
- 2-[(3-Bromo-4-biphenylyl)oxy]-N,N-diethylacetamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is unique due to its specific brominated biphenyl structure combined with an acetamide group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C14H12BrNO2 |
|---|---|
分子量 |
306.15g/mol |
IUPAC 名称 |
2-(2-bromo-4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H2,16,17) |
InChI 键 |
BYVMGYGPULRUJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


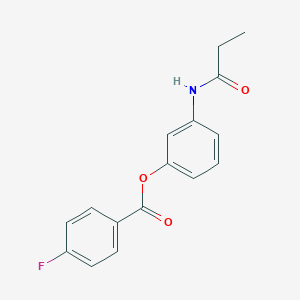
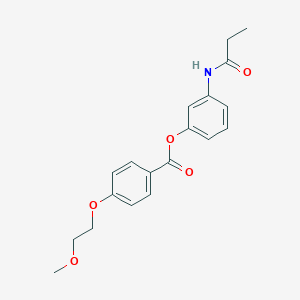
![2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)
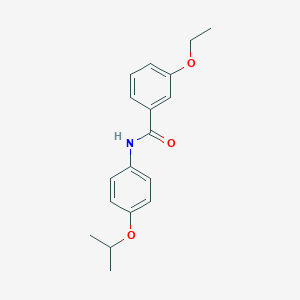
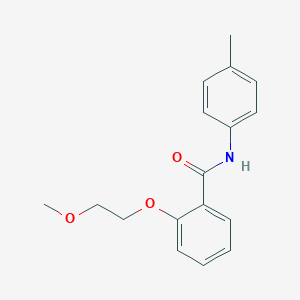
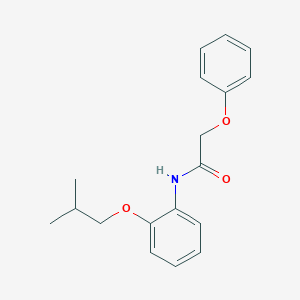
![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
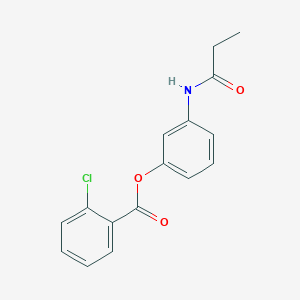
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![2-[(3-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B495675.png)
![N-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B495676.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495677.png)
